4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine
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Overview
Description
4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutenamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, along with a dimethylamine group and a phenylbutene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of stable boronic ester moieties, such as pinacol boronic esters, can enhance the stability and ease of purification of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the dimethylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may exhibit cytotoxic activity by binding to estrogen receptors and inhibiting their function, leading to the suppression of cancer cell growth . Molecular docking studies have shown that this compound can form stable interactions with target proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-Methoxyphenyl)piperazine-1-carboxylate: Another compound with a methoxyphenyl group, known for its biological activity and stability.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: A compound with a methoxyphenyl group, studied for its α-glucosidase inhibition activity.
Uniqueness
4-(3-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a dimethylamine group and a phenylbutene backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
915318-14-8 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-8-13-19(16-9-5-4-6-10-16)17-11-7-12-18(15-17)21-3/h4-7,9-13,15H,8,14H2,1-3H3 |
InChI Key |
GBEQNMIFFMNSKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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